Iritone

Catalog No.
S620724
CAS No.
67801-38-1
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iritone

CAS Number

67801-38-1

Product Name

Iritone

IUPAC Name

(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+

InChI Key

FETSKTIMHFKZNF-AATRIKPKSA-N

SMILES

CC1CC(=CC(C1C=CC(=O)C)C)C

Synonyms

4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, 4-(TMC)-3-B cpd

Canonical SMILES

CC1CC(=CC(C1C=CC(=O)C)C)C

Isomeric SMILES

CC1CC(=CC(C1/C=C/C(=O)C)C)C

Iritone (CAS 67801-38-1), chemically identified as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a specialized synthetic ionone derivative engineered for extreme formulation environments [1]. Primarily procured for its powdery, floral, and woody orris notes, it differentiates itself from standard ionones through its higher molecular weight (192.3 g/mol), elevated boiling point (276 °C), and a flash point exceeding 116 °C [1]. These robust physical properties make it a highly substantive base note rather than a volatile top note [2]. Industrially, Iritone is highly valued in functional perfumery and cosmetic manufacturing because of its exceptional chemical stability across broad pH ranges, particularly its resistance to degradation in alkaline soaps and its ability to mask base odors in highly acidic hair care products[3].

Procurement Fit

Accord Profile Velvety floral orris violet accord builder
Physical Form Pale straw viscous liquid for direct incorporation
Safety Documentation RIFM 7-endpoint assessment supports formulation review

Substituting Iritone with generic ionones, such as beta-ionone or alpha-isomethyl ionone, frequently leads to critical formulation failures in functional cosmetics and industrial detergents[1]. Standard ionones lack the specific steric hindrance provided by Iritone's trimethyl-substituted cyclohexene ring, making them highly susceptible to degradation in extreme pH environments [2]. In acidic media (pH 1–5), generic substitutes rapidly break down, resulting in the manifestation of unpleasant base odors and a complete loss of the target scent profile over time [1]. Furthermore, common alternatives like alpha-isomethyl ionone are subject to strict allergen declaration thresholds (e.g., >0.001% in leave-on products), complicating regulatory compliance for global procurement teams [3]. Iritone’s structural bulk ensures long-term stability at elevated temperatures, maintaining odor-masking efficacy where generic analogs chemically deteriorate [1].

Substitution Risk

Olfactory shift
Side-chain difference may shift odor from velvety to stronger violet profile of methyl ionone.
Sensitization benchmark variance
DST-based clearance for iritone vs. defined NESIL for methyl ionone may alter quantitative risk assessment.
Toxicity data certainty
Well-defined acute oral LD50 for iritone may not directly transfer to α-Irone with less precise data.

Superior Long-Term Stability in Low-pH Cosmetic Bases

In comparative stability testing within acidic hair cosmetic compositions (pH 1–5), Iritone demonstrates excellent long-term stability compared to standard fragrance blends [1]. Formulations containing Iritone maintained their structural and olfactory integrity after 1 month of accelerated aging at 50 °C, effectively masking the base acid smell without developing off-notes[1]. In contrast, conventional ionone-based mixtures exhibited severe odor balance deterioration and failed to suppress the inherent acid smell of the cosmetic base under identical thermal conditions [1].

Evidence DimensionOlfactory stability and masking efficacy at 50 °C (1 month) in pH 1–5 media
Target Compound DataRanked 'good' (stable, no off-odor development, retained masking)
Comparator Or BaselineConventional ionone blends (deterioration of odor balance and manifestation of unpleasant acid smell)
Quantified DifferenceMaintained masking efficacy and scent profile at 50 °C for 30 days, whereas baselines failed
ConditionsAcidic hair cosmetic base (pH 1–5) incubated at 50 °C for 1 month

Enables the procurement of a reliable violet/orris note for shampoos and acidic hair treatments that require long shelf-life in warm climates without degrading.

Olfactory Divergence
Class-level
Iritone: 'velvety floral orris violet' vs. Methyl ionone: 'floral-woody, violet' medium-strong impact
Supports softer violet accord selection
Odor evaluation at 10% in dipropylene glycol

Extended Substantivity and Low Volatility for Base Note Retention

Iritone possesses a boiling point of 276 °C and a flash point of 116.9 °C, which is significantly higher than that of standard violet notes like beta-ionone (boiling point ~267 °C) [1]. This structural bulk, driven by the 2,4,6-trimethyl substitution, significantly reduces its vapor pressure, allowing it to act at a later stage of the evaporation curve compared to standard irones and ionones [2]. It provides up to 48 hours of substantivity on testing substrates, ensuring prolonged retention of the powdery orris note in functional products long after more volatile analogs have dissipated [3].

Evidence DimensionBoiling point and evaporation stage
Target Compound DataBoiling point 276 °C; high substantivity (up to 48 hours)
Comparator Or BaselineBeta-ionone (lower boiling point, faster evaporation curve)
Quantified DifferenceActs as a heavier fixative/base note, extending the violet/orris character significantly longer than standard ionones
ConditionsStandard evaporative testing on perfumery substrates

Buyers formulating long-lasting functional fragrances (e.g., fabric softeners, detergents) require heavier molecules like Iritone to ensure the scent survives the wash and drying cycles.

Acute Oral LD50
Cross-study comparable
Iritone LD50: 5.2 g/kg (95% CI 3.8–7.2)
Reported LD50 supports safety assessment context
Single oral dose rat study, 5-day observation

Enhanced Malodor Masking in Polymer and Liquid Carrier Systems

Iritone is specifically utilized as a core component in odor-masking bases designed to neutralize the malodor of malodor-producing polymers and liquid carriers in personal care compositions [1]. Formulations utilizing 15–75% of heavy ionone derivatives like Iritone (boiling point >250 °C) in the masking base successfully neutralize base odors at total base concentrations as low as 0.005% to 2.5% by weight [1]. This outperforms simpler, highly volatile masking agents (boiling point <250 °C) that evaporate before the polymer malodor is fully suppressed over the product's lifespan [1].

Evidence DimensionMalodor masking duration and efficacy
Target Compound DataEffective masking at 0.005–2.5% base inclusion
Comparator Or BaselineHighly volatile perfumes (boiling point <250 °C)
Quantified DifferenceProvides sustained masking of polymer base odors due to its >250 °C boiling point, preventing the premature exposure of malodors
ConditionsPersonal care compositions containing malodor-producing polymers

Essential for formulators working with strong-smelling active ingredients or polymers who need a reliable, long-lasting masking agent that won't evaporate prematurely.

Physical Properties
Cross-study comparable
Sp. gr. 0.921, log KOW 4.26, 95th %ile use 0.31%
Defined use level supports precise formulation
Ionone comparator data focused on substantivity

Resistance to Saponification in High-pH Functional Products

While many ester-based fragrances and simpler ketones degrade or discolor in the highly alkaline environment of bar soaps (pH 9–11), Iritone is heavily procured for functional perfumery due to its exceptional stability in soap bases [1]. The steric hindrance provided by the trimethyl-substituted cyclohexene ring protects the molecule from nucleophilic attack, maintaining the structural integrity and the target powdery-floral scent profile where less hindered analogs might degrade [1].

Evidence DimensionChemical stability in alkaline media (pH 9–11)
Target Compound DataHigh stability; no discoloration or olfactory degradation in soap
Comparator Or BaselineUnhindered ketones and ester-based floral fragrances
Quantified DifferenceRetains olfactory fidelity in high-pH environments where standard floral esters undergo rapid saponification
ConditionsFunctional soap bases at pH 9–11

Reduces the risk of product recall or shelf-life failure in bar soaps and heavy-duty detergents caused by fragrance degradation.

Molecular Identity
Head-to-head
Iritone: C₁₃H₂₀O vs. Methyl iritone: C₁₄H₂₂O; CAS 67801-38-1 vs. 67801-29-0
Ensures correct sourcing and avoids misidentification
Difference in molecular weight and CAS registry
Sensitization Data
Cross-study comparable
Iritone: DST approach; Methyl ionone: NESIL 70,000 μg/cm²
May influence quantitative risk assessment
RIFM framework, human health endpoints

Acidic Hair Care and Treatment Formulations

Due to its proven stability at 50 °C for over 30 days in pH 1–5 media, Iritone is the preferred orris/violet note for acidic shampoos, conditioners, and hair treatments where it successfully masks the cosmetic base odor without deteriorating [1].

Alkaline Soap and Detergent Manufacturing

Its steric hindrance protects it against high-pH degradation, making it an ideal candidate for bar soaps and heavy-duty laundry detergents where other floral notes would saponify or discolor over time [2].

Polymer and Active Ingredient Malodor Masking

Utilized in specialized masking bases (at 0.005% to 2.5% concentration) to neutralize the inherent chemical smell of malodor-producing polymers in personal care products, leveraging its >250 °C boiling point for extended duration [3].

Long-Lasting Fabric Softeners

Its high boiling point (276 °C) and 48-hour substantivity ensure that the powdery, elegant iris note survives the high heat of tumble drying and remains on the fabric long after washing, outperforming more volatile ionones [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance violet accord
Olfactory profile: velvety, low-impact
Accord evaluation at recommended use level
Cosmetic products with oral exposure potential
Reported acute oral LD50 endpoint
Safety assessment for incidental oral exposure
Globally compliant formulations
RIFM 7-endpoint safety dossier
Sensitization assessment via DST method
Structure-odor relationship studies
Unique ionone analog structure
Differentiation from Methyl iritone and related compounds

XLogP3

2.7

UNII

67GL43KSFC

Other CAS

67801-38-1

Wikipedia

Iritone

General Manufacturing Information

3-Buten-2-one, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-: ACTIVE

Explore Compound Types